![molecular formula C23H19ClN6O3 B2699992 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1207048-18-7](/img/no-structure.png)

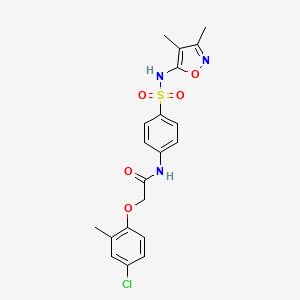

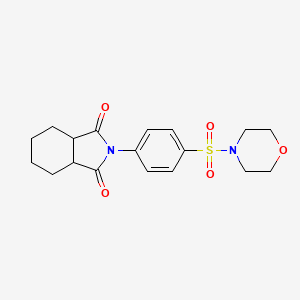

2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . These derivatives have been studied for their DNA intercalation activities as potential anticancer agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of these compounds is complex, with a [1,2,4]triazolo[4,3-a]pyrazine core. This core can be functionalized to obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The reactions typically involve cyclization and condensation reactions .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Heterocyclic compounds similar to the one mentioned have been synthesized and evaluated for various biological activities. For example, studies have focused on the synthesis of pyrazolo[1,5-a]pyrimidines, triazolo[1,5-c]pyrimidines, and related structures due to their potential pharmacological properties. These compounds are of interest for their potential as cyclic nucleotide phosphodiesterase inhibitors, with implications for treating various diseases by modulating intracellular levels of cyclic nucleotides (Raboisson et al., 2003).

Antimicrobial and Antifungal Activity

Compounds with similar structural features have been synthesized and screened for their antimicrobial and antifungal activities. For instance, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles have shown potent inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents (Reddy et al., 2013).

Anticancer Activities

Another area of research involves the investigation of anticancer properties. For instance, the synthesis of novel heterocyclic compounds from precursors like 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and their evaluation for lipase and α-glucosidase inhibition hint at potential applications in cancer treatment (Bekircan et al., 2015).

Mécanisme D'action

Orientations Futures

The future directions for research into these compounds could involve further optimization of their structure to improve their anticancer activity. This could involve modifications to the [1,2,4]triazolo[4,3-a]pyrazine core or the addition of new functional groups . Additionally, further studies into their mechanism of action could help to improve our understanding of how these compounds interact with DNA and cause cell death .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative, which is then coupled with a 4-methoxybenzylamine derivative to form the second intermediate. The final product is then obtained by coupling the second intermediate with a 4-chlorophenylhydrazine derivative.", "Starting Materials": [ "4-chlorophenylhydrazine", "ethyl acetoacetate", "2-amino-4-methoxybenzoic acid", "thionyl chloride", "sodium azide", "sodium hydride", "4-methoxybenzylamine", "ethyl bromoacetate", "sodium methoxide", "acetic anhydride", "acetic acid", "triethylamine", "N,N-dimethylformamide", "pyridine", "3-chloroperoxybenzoic acid" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative:", "- Ethyl acetoacetate is reacted with thionyl chloride to form ethyl 2-chloroacetoacetate.", "- The resulting compound is then reacted with sodium azide to form ethyl 2-azidoacetoacetate.", "- Sodium hydride is added to a solution of 4-chlorophenylhydrazine in N,N-dimethylformamide to form the corresponding hydrazide salt.", "- The hydrazide salt is then reacted with ethyl 2-azidoacetoacetate to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative.", "Synthesis of 4-methoxybenzylamine derivative:", "- Ethyl bromoacetate is reacted with 2-amino-4-methoxybenzoic acid in the presence of sodium methoxide to form ethyl 2-(4-methoxybenzamido)acetate.", "- The resulting compound is then hydrolyzed with acetic acid to form 2-(4-methoxybenzamido)acetic acid.", "- The acid is then reacted with thionyl chloride to form the corresponding acid chloride.", "- 4-Methoxybenzylamine is then added to the acid chloride in the presence of triethylamine to form the 4-methoxybenzylamine derivative.", "Coupling of intermediates to form final product:", "- The 4-methoxybenzylamine derivative is reacted with acetic anhydride and pyridine to form the corresponding acetamide.", "- The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative is then coupled with the acetamide in the presence of 3-chloroperoxybenzoic acid to form the final product, 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide." ] } | |

Numéro CAS |

1207048-18-7 |

Formule moléculaire |

C23H19ClN6O3 |

Poids moléculaire |

462.89 |

Nom IUPAC |

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C23H19ClN6O3/c1-33-18-8-2-15(3-9-18)13-25-21(31)14-30-23(32)28-10-11-29-20(22(28)27-30)12-19(26-29)16-4-6-17(24)7-5-16/h2-12H,13-14H2,1H3,(H,25,31) |

Clé InChI |

HVDQFYSOYNGGRF-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2699909.png)

![2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]quinoxaline](/img/structure/B2699914.png)

![2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2699915.png)

![2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2699916.png)

![4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B2699921.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2699924.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2699927.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2699928.png)

![4-[6-(Pyridin-4-yl)decan-5-yl]pyridine](/img/structure/B2699932.png)